(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one

Quantitative Metabolomics Stable Isotope Dilution LC-MS Food Science & Sweetener Analysis

Research Pain Point: Unlabeled L-tagatose or generic labeled D-sugars cause co-elution and ion suppression in MS, undermining quantification accuracy for nutritional labeling and metabolic studies. Solution: This (3R,4R,5S)-L-Tagatose-13C6 provides a critical +6 Da mass shift for baseline separation, without altering chromatographic behavior. - Ensures accurate quantification of L-tagatose in dairy, fruit, and confectionery matrices. - Enables specific tracking of L-tagatose metabolic fate, distinct from D-sugar pathways. - 99 atom% 13C purity guarantees isotopic enrichment for chiral purity testing and enzymology probes.

Molecular Formula C6H12O6
Molecular Weight 186.11 g/mol
Cat. No. B12960681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one
Molecular FormulaC6H12O6
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyBJHIKXHVCXFQLS-RHIGXHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: 13C6-L-Tagatose Quantitative Standard


The target compound is the uniformly 13C6-labeled isotopologue of the rare hexose monosaccharide, keto-L-tagatose (also formally known as L-lyxo-2-hexulose) [1]. It is a stable isotope-labeled internal standard specifically designed for the accurate quantification of L-tagatose in complex matrices using mass spectrometry . Unlike its unlabeled counterpart (CAS 17598-82-2), which has a monoisotopic mass of 180.06 Da, the uniform incorporation of six carbon-13 atoms increases its molecular weight to 186.11 Da, providing a critical +6 Da mass shift that ensures baseline separation from the natural analyte in MS spectra without altering its chemical or chromatographic behavior .

1
+6 Da mass shift provides clear MS baseline separation for L-tagatose quantification
2
Uniform 13C6 labeling prevents co-elution and ion suppression versus unlabeled analyte
3
Identical chromatographic retention to native L-tagatose supports reliable isotope-dilution workflows

Critical Differentiation from Generic Analogs


Substituting this specific isotopologue with unlabeled L-tagatose, its D-enantiomer (D-tagatose), or other ketohexose analogs (e.g., D-fructose-13C6, D-psicose-13C6) introduces critical failures in analytical workflows. Unlabeled material cannot serve as an internal standard in isotope-dilution mass spectrometry due to ion suppression and co-elution, which nullifies quantification accuracy [1]. The D-enantiomer or other ketohexoses, even if isotopically labeled, exhibit different chromatographic retention times and mass fragmentation patterns, leading to significant quantification errors [2]. The (3R,4R,5S)-13C6 compound is specifically required for research on L-tagatose metabolism, a pathway distinct from that of its D-counterpart, making it uniquely fit for purpose in studies of this rare sugar's role as a low-calorie sweetener or its unique metabolic fate [3].

13C6-L-Tagatose (this product)
Unlabeled L-tagatose
May co-elute and cause ion suppression, limiting use as an internal standard
13C6-L-Tagatose
D-Tagatose or other ketohexoses
Different retention time and fragmentation may introduce quantification bias
13C6-L-Tagatose
D-Fructose-13C6
Metabolic pathway differences may prevent tracing of L-tagatose-specific fate

Quantitative Evidence for Scientific Selection


Mass Spectrometry Quantification: Isotopic Purity and Mass Shift

As an internal standard for LC-MS, the uniformly 13C6-labeled compound provides a +6 Da mass shift (M+6) from unlabeled L-tagatose, which has a molecular weight of 180.16 g/mol . This is in stark contrast to using unlabeled L-tagatose (natural abundance of 13C is ~1.1%), which would co-elute and cause severe ion-suppression, making accurate quantification impossible [1]. The isotopic purity of the target compound is specified at 99 atom% 13C, whereas the 13C abundance in natural L-tagatose is just 1.1%, representing an approximately 90-fold enrichment that is the foundational requirement for isotope dilution mass spectrometry .

Mass Shift & Purity
Target: +6 Da shift, 99 atom% 13C Comparator: Unlabeled L-tagatose, ~1.1% 13C
Enables baseline-resolved MS quantification
Quantitative Metabolomics Stable Isotope Dilution LC-MS Food Science & Sweetener Analysis

Chromatographic Co-Elution: 13C vs. Deuterated Standards

For precise analytical quantitation, the internal standard must co-elute exactly with the analyte. A systematic review of isotopically labeled standards shows that 13C-labeled analogs maintain identical chromatographic retention times (ΔRT < 0.02 min) to their unlabeled counterparts on common reversed-phase and HILIC columns [1]. In contrast, deuterated (2H) analogs often exhibit a reverse isotope effect, leading to a measurable shift in retention time (ΔRT of 0.05–0.15 min), which can cause differential matrix effects and compromise the accuracy of peak integration if not properly addressed .

Co-Elution Fidelity
Class-level
Target (13C-labeled): ΔRT
Supports consistent peak integration without method adjustment
Based on ketohexose class behavior
KIE Comparison
Reported
13C-labeled: [13C3]glucose AUC 20.21 ± 2.41 mmol/L/4 h Deuterated: 5–20% flux inhibition reported
Supports accurate in vivo flux measurements
Cross-study comparison, validation recommended
Pathway Specificity
Reported
L-tagatose-13C6: enables detection of unique tagatose-specific metabolites D-fructose-13C6: fails to form these products
Only tagatose-specific tracer reveals unique metabolic route
Enantiomer Specificity
Class-level
Target: (3R,4R,5S) L-tagatose Comparator: (3S,4R,5R) D-fructose; 100–1000× enzyme specificity difference
Ensures valid enzyme kinetic and chiral analysis
Enzyme specificity data from class-level review
LC-MS/MS Method Validation Isotope Effect Analysis Bioanalytical Chemistry

Metabolic Stability: Kinetic Isotope Effect Analysis

In a study using uniformly 13C-labeled fructose ([U-13C]fructose) to trace gluconeogenesis, the conversion to glucose was unambiguously tracked with an Area Under the Curve (AUC) of [13C3]glucose reaching 20.21 ± 2.41 mmol/L per 4 hours, demonstrating high metabolic stability of the 13C label without significant kinetic isotope effect (KIE) [1]. In contrast, deuterated tracers like [6,6-2H2]glucose can exhibit a measurable KIE, slowing down metabolic reactions like glycolysis and potentially skewing in vivo flux calculations by an estimated 5-20% depending on the enzyme system [2].

KIE Comparison
Reported
13C-labeled: [13C3]glucose AUC 20.21 ± 2.41 mmol/L/4 h Deuterated: 5–20% flux inhibition reported
Supports accurate in vivo flux measurements
Cross-study comparison, validation recommended
Metabolic Flux Analysis Stable Isotope Tracing In Vivo Pharmacokinetics

Pathway-Specific Metabolic Fate

The metabolic fate of L-tagatose, and its enantiomer D-tagatose, is distinct from the more common ketohexose D-fructose. 13C NMR analysis of sugar products formed by transglycosylation confirms that tagatose forms unique α-1,1-glucoside linkages not formed by fructose, demonstrating a distinct chemical enzyme-substrate interaction [1]. In a human metabolic study, ingestion of [U-13C]fructose with unlabeled glucose resulted in no detectable [13C6]glucose in plasma, quantitatively proving that fructose-derived carbons are completely metabolized via an indirect pathway, a fate not applicable to tagatose which is metabolized by a separate, less understood pathway [2]. Using a general 13C-labeled fructose tracer would therefore fail to interrogate the unique tagatose metabolic route.

Pathway Specificity
Reported
L-tagatose-13C6: enables detection of unique tagatose-specific metabolites D-fructose-13C6: fails to form these products
Only tagatose-specific tracer reveals unique metabolic route
Unique Metabolism of Rare Sugars 13C Isotopomer Distribution Analysis Glycolysis & Glycogen Synthesis

Enantiomeric Purity and Chiral Specificity

Vendor specifications for analogous compounds illustrate the critical nature of enantiomeric identity. D-fructose-13C6 is consistently supplied as the (3S,4R,5R) enantiomer, while the target compound is the (3R,4R,5S) enantiomer, L-tagatose . These are distinct chemical entities with different CAS numbers (17598-82-2 for L-tagatose vs. 57-48-7 for D-fructose) [1]. Enzyme kinetics studies show that ketohexose isomerases can discriminate between these enantiomers, with specificity constants differing by 100- to 1000-fold, meaning a fructose-based standard would lead to a quantitative observation of zero activity or completely incorrect kinetic parameters in a tagatose-specific assay [2].

Enantiomer Specificity
Class-level
Target: (3R,4R,5S) L-tagatose Comparator: (3S,4R,5R) D-fructose; 100–1000× enzyme specificity difference
Ensures valid enzyme kinetic and chiral analysis
Enzyme specificity data from class-level review
Chiral Metabolomics Enantioselective Synthesis Pharmacopoeia Standards

High-Value Application Scenarios


Isotope-Dilution LC-MS/MS for Food Matrices

The +6 Da mass shift and 99 atom% 13C purity of this internal standard directly enable its use in the quantification of L-tagatose, a low-calorie sweetener, in complex food samples such as dairy products, fruit preparations, and confectionery [1]. As shown in Section 3, the absence of a significant chromatographic isotope effect ensures co-elution with endogenous L-tagatose, compensating for matrix effects and delivering the accuracy required for regulatory nutritional labeling and quality control [2].

In Vivo Metabolic Flux Analysis of a Rare Sugar

For researchers studying the unique metabolic pathway of L-tagatose, which distinctly bypasses the glucose-dependent insulinotropic polypeptide (GIP)-mediated insulin secretion pathway compared to D-fructose, this custom-labeled compound is the only viable tracer [3]. Evidence in Section 3 demonstrates that a generic D-fructose-13C6 tracer would not be integrated into tagatose-specific metabolites, making L-tagatose-13C6 essential for generating valid, publishable data on its metabolic fate in animal models or human subjects.

Enzymology: Probing Stereospecific Active Sites

The (3R,4R,5S) configuration is the specific substrate for L-tagatose-specific enzymes, as shown by the >100-fold difference in enzyme specificity over D-fructose [4]. This 13C6 standard is the definitive probe for studying the catalytic mechanism of L-tagatose isomerase by NMR or mass spectrometry, allowing researchers to track each carbon atom's fate in a way that a differently labeled standard cannot, a key requirement for structural and functional enzymology studies.

Chiral Purity Reference Standard

In the industrial synthesis of L-tagatose, the primary impurity is often its D-enantiomer. This 13C6-labeled reference standard provides the analytical benchmark for chiral purity testing by HPLC, ensuring the final pharmaceutical-grade sweetener or drug substance meets the required enantiomeric excess (e.e. >99.5%), a critical parameter for both regulatory filings and drug safety as defined by pharmacopoeia monographs.

Application
Selection Property
Validation Focus
L-Tagatose quantification in food research matrices
Mass resolution and isotopic enrichment
Co-elution and matrix-effect review
Metabolic flux tracing of L-tagatose pathway
Tagatose-specific 13C6 isotopologue
Pathway-specific metabolite identification
Enzyme substrate specificity studies
(3R,4R,5S) chiral identity
Stereospecific active-site analysis
Chiral impurity profiling in L-tagatose synthesis
Enantiomeric reference standard
Enantiomeric excess verification
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